N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
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Overview
Description
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure containing both chloro and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the reaction with 4-butoxyaniline under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The butoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(4-butoxyphenyl)-2-chloro-4-aminobenzamide.
Oxidation: Formation of N-(4-carboxyphenyl)-2-chloro-4-nitrobenzamide.
Scientific Research Applications
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of specific proteins or pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butoxyphenyl)-2-chloroacetamide
- N-(4-butoxyphenyl)-4-nitrobenzamide
- N-(4-butoxyphenyl)-2-chloro-4-aminobenzamide
Uniqueness
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one of these functional groups. The butoxy group also enhances its solubility and interaction with hydrophobic environments, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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